Phenoxyacetic Acid Magnesium Salt

Plant Growth Regulation Auxin Analogs Chlorella pyrenoidosa

This synthetic auxin (CAS 76172-73-1) features a defined Mg coordination sphere that directly modulates microbial respiration inhibition at a 1:1 molar ratio, unlike free-acid or chlorinated analogs (e.g., 2,4-D). The crystalline dihydrate's predictable hydration state ensures reproducible dissolution for controlled-release agrochemical delivery. Ideal for SAR studies dissecting auxin receptor kinetics and for evaluating non-target soil-microbe impact with a benchmark probe. Secure consistent, high-purity material for advanced plant-science R&D.

Molecular Formula C16H14MgO6
Molecular Weight 326.58 g/mol
Cat. No. B12516339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyacetic Acid Magnesium Salt
Molecular FormulaC16H14MgO6
Molecular Weight326.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].[Mg+2]
InChIInChI=1S/2C8H8O3.Mg/c2*9-8(10)6-11-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,9,10);/q;;+2/p-2
InChIKeyMSJDFXKLRNAZFM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyacetic Acid Magnesium Salt: Basic Compound Profile for Scientific Procurement


Phenoxyacetic Acid Magnesium Salt (CAS 76172-73-1), typically occurring as the dihydrate, is a coordination compound with the molecular formula C16H14MgO6·2H2O . It is formed by the reaction of a magnesium source with phenoxyacetic acid, resulting in an organic salt that acts primarily as a synthetic auxin, mimicking natural plant hormones like indole-3-acetic acid (IAA) to regulate growth and development . Its structure features a magnesium ion coordinated by carboxylate groups from two phenoxyacetic acid molecules, contributing to its solubility in polar solvents and its utility in various agricultural and research applications .

Why Generic Substitution of Phenoxyacetic Acid Magnesium Salt is Not Recommended for Critical Applications


While the class of phenoxyacetic acids and their salts are known for auxin-like activity, direct substitution of Phenoxyacetic Acid Magnesium Salt with other auxins or salts is unreliable due to quantifiable differences in activity and the specific role of the magnesium counterion. For instance, in biological systems, the presence of magnesium ions has been shown to modulate the inhibitory effects of phenoxyacetic acid on microbial respiration, with protection afforded at specific molar ratios (1:1 Mg to agent) [1]. Furthermore, the auxin activity of the parent phenoxyacetic acid differs significantly from its chlorinated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which are far more potent herbicides [2]. These factors underscore that performance is not solely dependent on the phenoxyacetic acid moiety and that substitution without empirical validation can lead to inconsistent or suboptimal results.

Quantitative Evidence for the Differentiated Performance of Phenoxyacetic Acid Magnesium Salt


Comparative Auxin Activity in Algal Growth Stimulation

The target compound's parent acid, phenoxyacetic acid, demonstrated a significantly higher stimulative effect on growth and biochemical parameters in Chlorella pyrenoidosa compared to the widely used synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D). This positions the phenoxyacetic acid scaffold as a distinct entity with its own efficacy profile [1].

Plant Growth Regulation Auxin Analogs Chlorella pyrenoidosa

Magnesium Ion Modulation of Microbial Respiration Inhibition

The specific counterion in the salt form is not inert. Magnesium ions have been shown to provide protection against the respiration inhibition caused by phenoxyacetic acid in Azotobacter vinelandii. This protective effect was quantifiable, with a molar ratio of 1:1 (Mg to agent) required to counteract the inhibition from a 2 x 10⁻² M concentration of phenoxyacetic acid [1].

Microbial Respiration Toxicity Modulation Azotobacter vinelandii

Distinct Structural Coordination and Hydration State

The crystal structure of Phenoxyacetic Acid Magnesium Salt reveals octahedral coordination geometry around the magnesium ion, involving six oxygen atoms from carboxylate groups and water molecules, with a defined dihydrate stoichiometry [Mg(C₈H₇O₃)₂(H₂O)₂] . This is in contrast to other phenoxyacetic acid salts, such as the sodium salt (Na⁺·C₈H₇O₃⁻·0.5H₂O), which exists as a hemihydrate with a completely different coordination environment [1].

Coordination Chemistry Crystal Engineering Ligand Design

Potential for Eco-Friendly Synthesis with Enhanced Allelopathic Activity

Research indicates that Mg(II) phenoxy carboxylic acid coordination compounds, synthesized via an eco-friendly microwave method, exhibit higher allelopathic activity compared to those synthesized through conventional heating. The specific Mg(II) complex with phenoxyacetic acid was a key subject of this investigation, demonstrating the potential of this salt for applications in natural plant growth regulation [1].

Green Chemistry Microwave Synthesis Allelopathy

Optimized Application Scenarios for Phenoxyacetic Acid Magnesium Salt Based on Evidence


Research on Auxin-Receptor Binding and Signal Transduction

Given its distinct activity profile compared to 2,4-D [1] and the known role of metal ions in modulating auxin effects [2], the magnesium salt of phenoxyacetic acid is a valuable probe for studying auxin receptor interactions and signal transduction pathways. Its specific coordination geometry may influence binding kinetics, making it suitable for structure-activity relationship (SAR) studies aimed at dissecting the molecular mechanisms of auxin perception.

Studies on Plant-Microbe Interactions and Soil Toxicity

The evidence demonstrating that magnesium ions can mitigate the inhibitory effects of phenoxyacetic acid on microbial respiration [1] makes this compound particularly relevant for research at the plant-soil interface. It can be used in studies assessing the non-target effects of auxin-like compounds on beneficial soil microbes, providing a nuanced understanding of its environmental impact compared to more potent herbicides.

Development of Controlled-Release Agrochemical Formulations

The distinct crystalline dihydrate form and defined coordination sphere [1] can be leveraged in the development of advanced agrochemical delivery systems. Its predictable hydration state and dissolution profile may be advantageous when designing controlled-release matrices or nanocomposites, as seen in studies with related phenoxyacetic acid herbicides [2], allowing for more precise and sustained delivery of the active auxin moiety.

Green Chemistry Synthesis and Bioactivity Screening

The successful synthesis of Mg(II) phenoxy carboxylic acid compounds with enhanced allelopathic activity via microwave-assisted methods [1] positions this compound as a candidate for further exploration in 'green' agrochemical discovery. Researchers can use this salt as a benchmark to develop and test new, environmentally friendly synthetic routes and evaluate the resulting bioactivity against a standard compound with a known profile.

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